molecular formula C12H10N2O B1634286 Dibenzofuran-3,7-diamine CAS No. 5896-30-0

Dibenzofuran-3,7-diamine

Cat. No.: B1634286
CAS No.: 5896-30-0
M. Wt: 198.22 g/mol
InChI Key: QQSBWCNELOEITJ-UHFFFAOYSA-N
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Description

Dibenzofuran-3,7-diamine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a dibenzofuran core with two amine groups attached at the 3rd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus

Industrial Production Methods

Industrial production of dibenzofuran-3,7-diamine may involve large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-3,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amine groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine-substituted derivatives.

Scientific Research Applications

Dibenzofuran-3,7-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzofuran-3,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without amine groups.

    Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.

    Carbazole: A similar tricyclic compound with a nitrogen atom in the central ring.

Uniqueness

Dibenzofuran-3,7-diamine is unique due to the presence of two amine groups at specific positions, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

IUPAC Name

dibenzofuran-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSBWCNELOEITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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